molecular formula C11H10N4OS B11814966 2-((5-Phenyl-1,2,4-triazin-3-yl)thio)acetamide

2-((5-Phenyl-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B11814966
M. Wt: 246.29 g/mol
InChI Key: FIWGJYFWHHNVAV-UHFFFAOYSA-N
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Description

2-((5-Phenyl-1,2,4-triazin-3-yl)thio)acetamide is a chemical compound with the molecular formula C11H10N4OS. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Phenyl-1,2,4-triazin-3-yl)thio)acetamide typically involves the reaction of 5-phenyl-1,2,4-triazine-3-thiol with chloroacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((5-Phenyl-1,2,4-triazin-3-yl)thio)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and various substituted triazine compounds .

Scientific Research Applications

2-((5-Phenyl-1,2,4-triazin-3-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Phenyl-1,2,4-triazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit oxidoreductase enzymes, which play a role in cellular functions such as cell migration and adhesion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Phenyl-1,2,4-triazin-3-yl)thio)acetamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its phenyl group at the 5-position of the triazine ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .

Properties

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

IUPAC Name

2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C11H10N4OS/c12-10(16)7-17-11-14-9(6-13-15-11)8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,16)

InChI Key

FIWGJYFWHHNVAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC(=N2)SCC(=O)N

Origin of Product

United States

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